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Compound of Interest

Compound Name: L-Methionine-34S

Cat. No.: B566174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for

the synthesis and biosynthesis of L-Methionine labeled with the stable isotope sulfur-34 (L-

Methionine-³⁴S). This isotopically labeled amino acid is an invaluable tool in metabolic

research, proteomics, and drug development, enabling precise tracing and quantification of

methionine metabolism and protein dynamics. This document details chemical synthesis,

biosynthesis, and chemoenzymatic approaches, presenting quantitative data, experimental

protocols, and pathway visualizations to support advanced research applications.

Chemical Synthesis of L-Methionine-³⁴S
Chemical synthesis offers a direct route to L-Methionine-³⁴S, typically resulting in a racemic

mixture of DL-Methionine-³⁴S that requires subsequent resolution to isolate the biologically

active L-enantiomer. The foundational method involves the Strecker synthesis or variations

thereof, adapted for the incorporation of the ³⁴S isotope.

A common strategy involves a multi-step process starting from precursors that can be labeled

with ³⁴S. A generalized protocol is outlined below, which can be adapted using a ³⁴S-labeled

sulfur source, such as sodium sulfide (Na₂³⁴S).

Experimental Protocol: Chemical Synthesis of DL-
Methionine-³⁴S and Enzymatic Resolution
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This protocol is a composite of established methods for methionine synthesis and enzymatic

resolution.

Part A: Synthesis of DL-Methionine-³⁴S

Preparation of ³⁴S-Methyl Mercaptan (CH₃³⁴SH): This crucial precursor is synthesized by the

reaction of a ³⁴S-sulfur source, like Na₂³⁴S, with a methylating agent, such as methyl iodide,

under controlled conditions.

Reaction with Acrolein: The ³⁴S-methyl mercaptan is then reacted with acrolein to form 3-

(methylthio-³⁴S)propanal.

Strecker Synthesis: The resulting aldehyde is subjected to a Strecker synthesis. This

involves reaction with hydrogen cyanide (HCN) and ammonia (NH₃) to produce the

corresponding α-aminonitrile.

Hydrolysis: The α-aminonitrile is then hydrolyzed, typically using a strong acid like

hydrochloric acid, to yield the racemic mixture of DL-Methionine-³⁴S.

Purification: The crude product is purified by crystallization. The combined filtrate and

washings are evaporated, and the residue is dissolved in hot water. The addition of pyridine

and subsequent cooling in absolute alcohol facilitates the crystallization of DL-Methionine-

³⁴S.[1]

Part B: Enzymatic Resolution of DL-Methionine-³⁴S

N-Acetylation: The racemic DL-Methionine-³⁴S is first N-acetylated using acetic anhydride to

produce N-acetyl-DL-Methionine-³⁴S.[2]

Enzymatic Hydrolysis: The N-acetyl-DL-Methionine-³⁴S is then subjected to enantioselective

hydrolysis using an acylase enzyme, often derived from Aspergillus oryzae (mold acylase).

[3][4] This enzyme specifically hydrolyzes the N-acetyl group from the L-enantiomer, leaving

N-acetyl-D-Methionine-³⁴S unreacted. The reaction is typically carried out in a buffered

solution at a controlled pH and temperature (e.g., pH 7.0, 37°C).[3] The presence of cobalt

ions (Co²⁺) has been shown to activate the mold acylase, enhancing the hydrolysis rate.
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Separation: The resulting mixture contains L-Methionine-³⁴S and N-acetyl-D-Methionine-³⁴S.

These can be separated based on their different chemical properties, for instance, by ion-

exchange chromatography.

Hydrolysis of D-enantiomer (Optional): The separated N-acetyl-D-Methionine-³⁴S can be

hydrolyzed with acid to yield D-Methionine-³⁴S.

Purification and Crystallization: The isolated L-Methionine-³⁴S is further purified by

recrystallization from a water/ethanol mixture to obtain a high-purity product.

Quantitative Data
Parameter Value/Range Citation

Chemical Synthesis Yield (DL-

Methionine)

54-60% (based on β-

chloroethyl methyl sulfide)

Enzymatic Resolution Yield (L-

Isomer)
60-95% of theoretical

Isotopic Enrichment (³⁴S)
>98% (dependent on precursor

enrichment)

Optical Purity of L-Methionine >99%

Biosynthesis of L-Methionine-³⁴S
The biosynthesis of L-Methionine-³⁴S using microorganisms, particularly engineered strains of

Escherichia coli, offers a direct route to the enantiomerically pure L-form. This approach

leverages the cell's natural metabolic pathways, with the isotopic label being introduced

through the sulfur source in the culture medium. The direct-sulfurylation pathway is often

preferred over the trans-sulfurylation pathway for higher yields.

Biosynthetic Pathway in E. coli (Direct-Sulfurylation)
The biosynthesis of L-methionine starts from the amino acid aspartate and involves several

enzymatic steps. In the direct-sulfurylation pathway, an activated homoserine derivative reacts

directly with a sulfide donor.
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Caption: Biosynthesis of L-Methionine-³⁴S via the direct-sulfurylation pathway in E. coli.

Experimental Protocol: Biosynthesis in E. coli
This protocol is based on principles of metabolic engineering and fermentation for amino acid

production.

Strain Selection and Engineering: An E. coli strain engineered for high-level L-methionine

production is used. This typically involves deleting the transcriptional repressor metJ and

overexpressing key enzymes in the biosynthetic pathway, such as homoserine O-

succinyltransferase (metA) and the efflux transporter (yjeH). For a direct-sulfurylation

pathway, native metA and metB can be deleted and complemented with metX and metY from

other bacteria.

Culture Medium: A defined minimal medium (e.g., M9 medium) is prepared, with glucose as

the carbon source. Crucially, the standard sulfur source (e.g., MgSO₄) is replaced with a ³⁴S-

labeled equivalent, such as sodium ³⁴S-sulfate (Na₂³⁴SO₄).

Inoculum Preparation: A seed culture of the engineered E. coli strain is grown overnight in a

rich medium (e.g., LB broth).

Fermentation: The main fermentation is carried out in a bioreactor with controlled

temperature (e.g., 37°C), pH (e.g., 7.0), and aeration. The production medium is inoculated
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with the seed culture. The fermentation is run for a specified period (e.g., 48-72 hours) to

allow for cell growth and production of L-Methionine-³⁴S.

Harvesting and Purification:

The bacterial cells are harvested by centrifugation.

The intracellular L-Methionine-³⁴S can be extracted from the cell pellet. However, with an

overexpressed efflux transporter, a significant amount will be in the supernatant.

The supernatant is collected, and the L-Methionine-³⁴S is purified using chromatographic

techniques such as ion-exchange chromatography or reversed-phase HPLC.

Quantitative Data
Parameter Value/Range Citation

Production Titer in Engineered

E. coli
Up to 21.28 g/L (unlabeled)

Isotopic Enrichment (³⁴S)

Dependent on the isotopic

purity of the ³⁴S-sulfur source

in the medium

Yield on Glucose (unlabeled) 0.14 g/g

Chemoenzymatic Synthesis of L-Methionine-³⁴S
The chemoenzymatic approach combines the specificity of enzymatic reactions with the

versatility of chemical synthesis. This method can provide high enantiomeric purity and good

yields. A key enzyme in this process is O-acetylhomoserine sulfhydrylase, which can catalyze

the formation of L-methionine from O-acetyl-L-homoserine and a sulfur donor.

Chemoenzymatic Synthesis Workflow
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Caption: Chemoenzymatic synthesis of L-Methionine-³⁴S.

Experimental Protocol: Chemoenzymatic Synthesis
Preparation of Substrates:

O-acetyl-L-homoserine is synthesized chemically.

A ³⁴S-labeled sulfur source, such as sodium ³⁴S-sulfide (Na₂³⁴S) or ³⁴S-methyl mercaptan,

is prepared.

Enzymatic Reaction:

The O-acetyl-L-homoserine and the ³⁴S-sulfur source are dissolved in a suitable buffer at

an optimal pH for the enzyme.

Purified O-acetylhomoserine sulfhydrylase (e.g., from Saccharomyces cerevisiae) is

added to the reaction mixture.

The reaction is incubated at a controlled temperature (e.g., 30-37°C) until completion,

which can be monitored by HPLC.

Purification:
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The enzyme is removed from the reaction mixture, for example, by heat inactivation

followed by centrifugation or by using an immobilized enzyme.

The L-Methionine-³⁴S is purified from the remaining substrates and byproducts using

chromatographic methods as described in the previous sections.

Quantitative Data
Parameter Value/Range Citation

Conversion Rate of OAH to L-

Methionine
Up to 86%

Isotopic Enrichment (³⁶S)
>98% (demonstrated for ³⁶S,

applicable to ³⁴S)

Analysis of Isotopic Enrichment
The accurate determination of the ³⁴S isotopic enrichment is critical for the application of L-

Methionine-³⁴S in quantitative studies. Mass spectrometry is the primary analytical technique

for this purpose.

Analytical Method: Mass Spectrometry
Sample Preparation: The purified L-Methionine-³⁴S is prepared for mass spectrometry

analysis. This may involve derivatization to improve its volatility and ionization efficiency for

gas chromatography-mass spectrometry (GC-MS). For liquid chromatography-mass

spectrometry (LC-MS), derivatization is often not required.

Mass Spectrometric Analysis:

GC-MS: The derivatized sample is injected into a GC-MS system. The mass spectrometer

is operated in a mode that allows for the detection of specific ion fragments containing the

sulfur atom. The relative abundances of the isotopologues (containing ³²S and ³⁴S) are

measured to calculate the isotopic enrichment.

LC-MS: The sample is analyzed by LC-MS, which separates the methionine from other

components before it enters the mass spectrometer. This technique is particularly useful
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for analyzing samples from complex biological matrices.

Multi-collector thermal ionization mass spectrometry (MC-TIMS): For very high precision

measurements of sulfur isotope ratios, MC-TIMS can be employed.

Data Analysis: The isotopic enrichment is calculated from the ratio of the peak intensities of

the ³⁴S-containing fragment to the ³²S-containing fragment, after correcting for the natural

abundance of other isotopes (e.g., ¹³C).

Conclusion
The synthesis and biosynthesis of L-Methionine-³⁴S can be achieved through multiple robust

methodologies. The choice of method depends on the desired scale, required enantiomeric

purity, and available resources. Chemical synthesis followed by enzymatic resolution provides

a versatile route, while microbial biosynthesis offers direct production of the L-enantiomer with

high isotopic incorporation. The chemoenzymatic approach presents a promising alternative

that combines the advantages of both chemical and biological methods. Accurate analysis of

isotopic enrichment by mass spectrometry is essential to validate the final product for its

intended use in advanced scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b566174#synthesis-and-biosynthesis-of-l-methionine-
34s]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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